5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Description
5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14BrN5O3 and its molecular weight is 428.246. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the chemical compound , are privileged structures in drug discovery due to their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives are of significant interest, revealing various biological properties alongside SAR studies. These efforts highlight the medicinal chemists' role in exploiting this scaffold to develop potential drug candidates (Cherukupalli et al., 2017).
Biological Applications
The pyranopyrimidine core, another related structure, serves as a key precursor in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The intensive investigation into 5H-pyrano[2,3-d]pyrimidine scaffolds underscores their wide applicability in drug development. The synthesis of these scaffolds using hybrid catalysts illustrates a concerted effort to develop lead molecules for therapeutic use (Parmar et al., 2023).
Therapeutic Significance
Compounds featuring pyrazolo and pyrimidine moieties have been extensively reviewed for their antitumor activities. Notably, derivatives such as bis(2-chloroethyl)amino imidazoles and benzimidazoles have progressed to preclinical testing, showcasing a range of biological activities that offer insights into new antitumor drugs and compounds with varied biological properties (Iradyan et al., 2009).
Properties
IUPAC Name |
5-bromo-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3/c1-10-3-4-12(7-11(10)2)24-16-13(8-21-24)18(26)23(9-20-16)22-17(25)14-5-6-15(19)27-14/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACYKQGOVKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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